Decaglycerol

Catalog No.
S539980
CAS No.
9041-07-0
M.F
C30H62O21
M. Wt
758.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decaglycerol

CAS Number

9041-07-0

Product Name

Decaglycerol

IUPAC Name

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

Molecular Formula

C30H62O21

Molecular Weight

758.8 g/mol

InChI

InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2

InChI Key

WOKDXPHSIQRTJF-UHFFFAOYSA-N

SMILES

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

decaglycerol;Decaglyceryl;Polyglcerin 10;polyglyceryl-10;POLYGLYCERIN-10;Polyglycerol-10;4,8,12,16,20,24,28,32,36-Nonaoxanonatriacontane-1,2,6,10,14,18,22 ,26,30,34,38,39-dodecol

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O

Description

The exact mass of the compound Decaglycerol is 758.3784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Emulsifying Agent in Food and Cosmetic Industries

Specific Scientific Field: Food Science and Cosmetic Science

Summary of the Application: Decaglycerol esters, such as Decaglycerol Laurates, are widely used as emulsifiers in food, medicine, and cosmetic industries . They are known for their excellent emulsifying properties .

Methods of Application or Experimental Procedures: Decaglycerol Laurates are typically synthesized using alkaline catalysts under stringent conditions . In a green synthesis approach, they can be prepared through a lipase-catalyzed process, employing the transesterification of methyl laurate with decaglycerol by the immobilized lipase (Novozym 435) .

Results or Outcomes: Under optimized conditions, 84.4% conversion of methyl laurate was achieved . The synthesized Decaglycerol Laurates exhibited good surface activities, reducing the surface tension of water to 33 mN·m −1 at a concentration magnitude of 10 −5 g/mL .

Production of Nonionic Vesicles

Specific Scientific Field: Colloid and Interface Science

Summary of the Application: Polyglycerol Fatty Acid Esters, which include Decaglycerol, are used in the preparation of nonionic vesicles .

Encapsulation of Resveratrol in Yogurt

Specific Scientific Field: Food Science

Summary of the Application: Decaglycerol monooleate, a derivative of Decaglycerol, is used in the formulation of yogurt to encapsulate resveratrol, a polyphenolic compound with health benefits .

Results or Outcomes: The yogurt formulated with sodium caseinate/decaglycerol monooleate emulsion showed the highest resveratrol retention rate, about 70% . Encapsulation effectively and persistently improved the dynamic bioaccessibility of resveratrol .

Production of Polyglycerol Fatty Acid Esters

Specific Scientific Field: Chemical Engineering

Summary of the Application: Decaglycerol is used in the production of Polyglycerol Fatty Acid Esters (PGFEs), which are efficient emulsifying agents . PGFEs are widely used in various fields, such as food, cosmetics, medicine, photography, inks, etc .

Methods of Application or Experimental Procedures: PGFEs can be synthesized by the esterification of one or more OH groups of polyglycerol with fatty acids . The transesterification between triglycerides and fatty acid methyl esters is also employed for the preparation of PGFE .

Stabilizing β-Carotene Emulsions

Specific Scientific Field: Food Biophysics

Summary of the Application: Decaglycerol monooleate, a derivative of Decaglycerol, is used to stabilize β-carotene emulsions . β-carotene is a pigment with high vitamin A activity and has been implicated in the prevention of serious human health disorders such as cancer, heart disease, macular degeneration, and cataracts .

Methods of Application or Experimental Procedures: β-carotene emulsions are prepared by high-pressure homogenization using β-carotene (0.1% w/w) in soybean oil as the oil phase and 1% (w/w) Decaglycerol monooleate in Milli-Q water as the water phase .

Results or Outcomes: Decaglycerol monooleate was demonstrated to be the most effective emulsifier in stabilizing β-carotene emulsions in this study . The emulsions showed stability during digestion in simulated gastric fluid .

Decaglycerol, also known as polyglycerol-10 (PolyG10), is a synthetic sugar alcohol (polyol) []. It is formed by linking ten glycerol (glycerin) molecules together through ether linkages []. Decaglycerol has gained interest in scientific research due to its unique properties and potential applications in various fields [, ].


Molecular Structure Analysis

Decaglycerol has a complex branched structure with ten glycerol units connected by ether (C-O-C) bonds. The key feature is the presence of multiple hydroxyl groups (OH) – 21 in total – distributed throughout the molecule []. These hydroxyl groups contribute to its water solubility and hydrogen bonding capabilities []. The branched structure and multiple hydroxyl groups are notable aspects as they influence its physical and chemical properties [].


Chemical Reactions Analysis

Synthesis:

Decaglycerol is typically synthesized through a ring-opening polymerization reaction of glycerol with a Lewis acid catalyst [].

10 Glycerol + Catalyst → Decaglycerol + H2O

Decomposition:

Under high temperatures or acidic conditions, decaglycerol can decompose into smaller molecules like glycerol and water []. The specific decomposition pathway may depend on the reaction conditions.

Other Relevant Reactions:

Due to its multiple hydroxyl groups, decaglycerol can undergo various reactions typical of alcohols, such as esterification and etherification. The specific reactions depend on the reaction partner and conditions [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C30H62O21 []
  • Molecular Weight: 758.8 g/mol []
  • Physical State: Viscous liquid or solid depending on the grade []
  • Melting Point: No reported data available for pure decaglycerol, but mixtures can melt around 60°C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions. Can decompose at high temperatures or under acidic conditions [].

Decaglycerol's specific mechanism of action depends on the application. Here are two potential areas of interest:

  • Cryoprotection: Decaglycerol's ability to form hydrogen bonds with water molecules is being explored for its cryoprotective properties. It may help prevent ice crystal formation during freezing, protecting biological materials [].
  • Drug Delivery: The multiple hydroxyl groups make decaglycerol a potential candidate for drug delivery systems. It can be used to design hydrogels for controlled drug release or as a component of nanoparticles for targeted drug delivery [].

Decaglycerol is generally considered to have low toxicity []. However, limited data is available on its specific hazards. Here are some general safety considerations:

  • Inhalation: No reported hazards [].
  • Skin Contact: May cause mild irritation [].
  • Eye Contact: May cause irritation [].
  • Ingestion: Large amounts may cause gastrointestinal discomfort [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-8.6

Exact Mass

758.3784

Boiling Point

943.4°C

Density

1.367g/cm3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

9041-07-0

General Manufacturing Information

Decaglycerol: ACTIVE

Dates

Modify: 2023-08-15
1: Kiefer J, Frank K, Zehentbauer FM, Schuchmann HP. Infrared Spectroscopy of Bilberry Extract Water-in-Oil Emulsions: Sensing the Water-Oil Interface. Biosensors (Basel). 2016 Apr 14;6(2):13. doi: 10.3390/bios6020013. PubMed PMID: 27089376; PubMed Central PMCID: PMC4931473.
2: Wakisaka S, Nakanishi M, Gohtani S. Phase behavior and formation of o/w nano-emulsion in vegetable oil/ mixture of polyglycerol polyricinoleate and polyglycerin fatty acid ester/water systems. J Oleo Sci. 2014;63(3):229-37. Epub 2014 Feb 13. PubMed PMID: 24521844.
3: Nakamura A, Hasegawa K, Yajima I, Nasu A, Kaneda I. Use of structure-controlled polymers as high performance powder dispersants in the silicone oil phase. J Oleo Sci. 2007;56(5):245-51. PubMed PMID: 17898488.
4: Ostertag H, Wurziger J. [Contributions on the biological behavior of polyglycerin compounds]. Arzneimittelforschung. 1965 Aug;15(8):869-72. German. PubMed PMID: 5898638.
5: BICHEL J, THERKELSEN AJ, STENDERUP A. [STUDIES ON THE POSSIBLE CANEROGENICITY OF A POLYGLYCERIN ESTER]. Arzneimittelforschung. 1964 Mar;14:238-9. German. PubMed PMID: 14235999.

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